Product packaging for Methyl methylcarbamate(Cat. No.:CAS No. 6642-30-4)

Methyl methylcarbamate

Cat. No.: B1583377
CAS No.: 6642-30-4
M. Wt: 89.09 g/mol
InChI Key: NYXHSRNBKJIQQG-UHFFFAOYSA-N
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Description

Methyl methylcarbamate is an organic compound belonging to the class of carbamate esters, which are derivatives of carbamic acid . With the molecular formula C3H7NO2, it serves as a valuable building block and reactive intermediate in scientific research . Its primary applications are found in the textile and polymer industries. For instance, it is used in the manufacture of dimethylol methyl carbamate-based resins, which are applied as durable-press finishes on fabrics, imparting properties such as good crease retention and flame retardancy . Carbamate compounds, particularly N-methyl carbamates, are also of significant interest in biochemical and pharmacological research due to their activity as insecticides. These compounds exert their effect by inhibiting the enzyme acetylcholinesterase (AChE), leading to neurological effects . While some carbamates are mutagenic in certain models, experimental evidence indicates that the closely related compound methyl carbamate is not mutagenic in the Salmonella Ames test, though it showed mutagenic activity in Drosophila and is a recognized carcinogen in rats . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1583377 Methyl methylcarbamate CAS No. 6642-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-methylcarbamate
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InChI

InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYXHSRNBKJIQQG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80216642
Record name Methyl methylcarbamate
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Molecular Weight

89.09 g/mol
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CAS No.

6642-30-4
Record name Carbamic acid, N-methyl-, methyl ester
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Record name Methyl methylcarbamate
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Record name Methyl methylcarbamate
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Record name METHYL METHYLCARBAMATE
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Fundamental Molecular Studies of Methylated Carbamate Compounds

Quantum Chemical Investigations of Methyl Carbamate (B1207046) Isomers and Derivatives

Quantum chemical calculations have become indispensable for understanding the molecular properties of carbamates. These computational methods provide deep insights into the structures, stabilities, and reactivities of methyl carbamate and its N-methylated counterpart.

Methyl carbamate can exist in two primary conformations, syn and anti, based on the orientation of the O-methyl group relative to the carbonyl oxygen. aip.org Theoretical calculations consistently show that the syn-conformer is energetically more stable. researchgate.net The conformational landscape of carbamates is also defined by the planarity of the core -OC(O)N- linkage. While molecules like formamide (B127407) have a definitively planar equilibrium structure, extensive computational studies on methyl carbamate suggest a more complex situation. acs.org High-level ab initio calculations predict a slightly pyramidalized nitrogen atom at equilibrium, resulting in a double-minimum inversion potential. acs.orgscispace.comelte.hu However, the barrier to inversion is very small, leading to an effectively planar structure in the ground vibrational state. acs.orgelte.hu

The consideration of electron correlation in computational models is crucial for accurately predicting the geometry. researchgate.net Methods that neglect electron correlation may incorrectly predict a planar amino group, whereas methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) indicate a pyramidal NH2 group. researchgate.net For N-methylated carbamates, the presence of substituents influences the rotational equilibrium around the carbamate C–N bond, which has partial double-bond character due to resonance. smolecule.com This leads to distinct cis and trans rotamers (referring to the orientation around the N-C(O) bond), with the energy difference between them being influenced by steric and electronic effects. nih.gov

Table 1: Calculated Rotational Constants of syn-Methyl Carbamate This table compares experimentally determined rotational constants with those calculated using different theoretical methods and basis sets, demonstrating the accuracy of high-level computations.

ApproximationA (MHz)B (MHz)C (MHz)
Experiment10034.33950.92930.8
HF/6-311++G(2d,p)10156.43936.52921.4
MP2/6-311++G(2d,p)9910.73969.82935.9
B3LYP/6-311++G(2d,p)10029.03942.92921.1
B3LYP/cc-pVDZ10052.73947.62926.4

The internal dynamics of methyl carbamate are characterized by two key low-energy motions: the internal rotation (torsion) of the methyl group and the inversion of the amino group. researchgate.net The potential energy function for the methyl group's internal rotation exhibits a 2π/3 periodicity. researchgate.net Experimental microwave spectroscopy has determined the parameters for this potential, with the primary barrier height (V3) found to be 359.141 cm⁻¹. researchgate.netresearchgate.net Computational methods can reproduce this barrier with varying accuracy. Ab initio calculations at the MP2/6-311++G(2d, p) level, including a zero-point energy (ZPE) correction, show excellent agreement with the experimental barrier height, with a deviation of only –3.3%. researchgate.net

The inversion potential of the amino group describes its motion through the plane of the molecule's heavy atoms. The barrier for this inversion in methyl carbamate is experimentally determined to be very small, around 55 ± 5 cm⁻¹. researchgate.net This low barrier confirms why the molecule is effectively planar in its ground state despite having a nonplanar equilibrium geometry. elte.hu DFT/B3LYP methods have been shown to provide a satisfactory agreement with experimental values for both torsional and inversion potentials. researchgate.net

Table 2: Calculated Torsional and Inversion Potential Barriers for Methyl Carbamate This table presents the calculated energy barriers for the methyl group torsion and amino group inversion, key parameters for understanding the molecule's internal dynamics.

PotentialMethodCalculated Barrier (cm⁻¹)Experimental Value (cm⁻¹)
Torsion (V₃)MP2/6-311++G(2d,p) + ZPE347.2359.1
Inversion (Vᵢ)DFT/B3LYP~5055 ± 5

A variety of ab initio and DFT methods have been employed to study the structure and energetics of methyl carbamate. researchgate.netresearchgate.net The choice of the basis set and the inclusion of electron correlation are critical for obtaining results that align with experimental data. researchgate.netresearchgate.net For instance, DFT calculations using the B3LYP functional with the 6-311++G(2d,p) or cc-pVDZ basis sets have been shown to reproduce the experimental geometric parameters of methyl carbamate with high accuracy. researchgate.net In contrast, Hartree-Fock (HF) calculations can lead to significant deviations, such as a considerable shortening of the C=O double bond compared to experimental values for analogous compounds. researchgate.net

High-level coupled-cluster methods, such as CCSD(T), provide reliable benchmark data. elte.hu Studies have confirmed that the syn conformer of methyl carbamate is more stable than its isomer, glycine (B1666218), suggesting it may be a more likely candidate for detection in the interstellar medium. astrobiology.com The energy difference between the planar and nonplanar structures of methyl carbamate is computationally very small, calculated to be only 53 cm⁻¹ at the all-electron V(T,D)Z CCSD(T) level, further highlighting the molecule's structural flexibility. elte.hu

The site of protonation in carbamates is a key factor in their reactivity, particularly in mass spectrometry and acid-catalyzed reactions. nih.gov For simple carbamates, protonation can occur at either the carbonyl oxygen or the nitrogen atom. Computational studies on methyl carbamate and N-methyl methylcarbamate reveal the relative stabilities of these protonated forms (tautomers). nih.gov

Table 3: Calculated Proton Affinities (PA) and Gas-Phase Basicities (GB) in kJ mol⁻¹ This table shows the calculated energetics for the protonation of methyl carbamate (1) and N-methyl methylcarbamate (2) at the carbonyl oxygen (a) and nitrogen (b) atoms.

IonStructurePA(298 K)GB(298 K)
1a⁺ Methyl carbamate (O-protonated)836.9804.8
1b⁺ Methyl carbamate (N-protonated)809.8779.6
2a⁺ N-methyl methylcarbamate (O-protonated)863.3831.2
2b⁺ N-methyl methylcarbamate (N-protonated)861.5829.5

Data sourced from computational studies. nih.gov

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving carbamates. Studies have explored reactions such as the formation of polyureas and the synthesis of dimethyl carbonate. The reaction of O-methyl-N-methylcarbamate with methylamine (B109427), a model for polyurea formation, was investigated using M06 and B3LYP levels of theory. researchgate.net These calculations showed that concerted, non-catalytic nucleophilic substitution reactions proceed through high free energy barriers. researchgate.net Similarly, the study of urea (B33335) methanolysis to form O-methyl carbamate and subsequently dimethyl carbonate revealed that reactions involving methanol (B129727) monomers are not viable pathways. tandfonline.com Instead, reactions involving linear methanol dimers and trimers are kinetically and thermodynamically preferred. tandfonline.com

In another example, the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate was studied using DFT. mdpi.com The calculations confirmed that the reaction is not spontaneous and requires a catalyst. The study detailed a mechanistic pathway involving ligand dissociation and intermediate formation, identifying two energetically favorable routes with a combined net reaction energy of –238.7 kcal/mol, providing crucial insights for catalyst optimization. mdpi.com

Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic techniques, in concert with theoretical calculations, are essential for determining the precise structure of methylated carbamates. researchgate.net Microwave spectroscopy has been used to obtain highly accurate rotational constants for the ground vibrational state of syn-methyl carbamate. researchgate.net These experimental constants serve as a critical benchmark for validating the accuracy of quantum chemical calculations. elte.huresearchgate.net The excellent agreement between experimental rotational constants and those calculated using methods like B3LYP/cc-pVDZ or MP2/6-311++G(2d,p) confirms the reliability of the computed geometries. researchgate.netresearchgate.net

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Quantum chemical calculations can predict vibrational frequencies and intensities, which aids in the assignment of experimental spectra. researchgate.netresearchgate.net Furthermore, the analysis of quadrupole hyperfine structure in microwave spectra, arising from the ¹⁴N nucleus, provides additional details about the electronic environment around the nitrogen atom, which can be used as another indicator of the planarity of the amide linkage. elte.hu

High-Resolution Microwave Spectroscopy for Structural Determinations

Vibrational Spectroscopy: Infrared and Raman Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insight into the functional groups and bonding arrangements within a molecule. For methyl methylcarbamate, a key vibrational mode is the N-H stretching frequency, which is sensitive to hydrogen bonding. In comparative studies of carbamate clusters, the characteristic features of methyl-N-methyl carbamate have been analyzed. researchgate.netresearchgate.net Theoretical IR spectra calculated for complexes involving methyl-N-methyl carbamate show that the ν(NH) frequency is shifted relative to the free molecule when it participates in hydrogen bonds. For instance, in a calculated complex with toluene-2,4-bis(methyl) carbamate, the ν(NH) frequency shifts to 3382 cm⁻¹ or 3349 cm⁻¹, depending on whether the hydrogen bond is with the carbonyl or alkoxyl oxygen, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming molecular structure and analyzing isomeric forms. While standard NMR data for this compound in common solvents are cataloged in databases, detailed studies have been performed on the protonated form of the molecule. acs.orgacs.orgnih.gov When mono-O-protonated N-methyl carbamate was prepared in a superacid medium (FSO₃H/SO₂ClF at -78 °C), both ¹H and ¹³C NMR spectra were recorded. acs.orgacs.org The data revealed the presence of distinct rotamers due to the restricted rotation around the C-N bond under these conditions. acs.org

The observed chemical shifts for the major (trans) and minor (cis) isomers of protonated this compound are presented below. acs.org

IsomerNucleusChemical Shift (δ, ppm)Assignment
trans (major)¹H10.05N-H
¹H4.25O-CH₃
¹H3.12N-CH₃
¹³C160.4C=O
cis (minor)¹H9.75N-H
¹H4.35O-CH₃
¹H3.22N-CH₃
¹³C160.7C=O

Mass Spectrometry for Ionized Species and Fragmentation Pathways

Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, elucidating its structure and fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. nist.gov The molecular ion (M⁺•) is observed at m/z 89.

The fragmentation of N-methylcarbamates is well-documented. nih.gov Common pathways involve the cleavage of the ester or amide linkages. For this compound, the most prominent peak in the EI spectrum is at m/z 58, which corresponds to the loss of the methoxy (B1213986) group (•OCH₃, 31 Da). Another significant fragmentation involves the cleavage of the C-O bond to lose a methyl radical (•CH₃), followed by rearrangement, or cleavage of the N-C bond.

Key fragments observed in the electron ionization mass spectrum of this compound are listed below. nist.gov

m/zProposed Fragment IonProposed Neutral Loss
89[CH₃NHCOOCH₃]⁺•- (Molecular Ion)
59[COOCH₃]⁺ or [CH₃NCO]⁺••NHCH₃ or CH₂O
58[CH₃NHCO]⁺•OCH₃
32[CH₃OH]⁺•C₂H₃NO
30[CH₂NH₂]⁺C₂H₃O₂•

Intermolecular Interactions and Solvation Effects

Microsolvation Studies with Water Complexes

Microsolvation studies investigate the initial steps of solvation by examining small clusters of a solute molecule with one or more solvent molecules, typically in the gas phase. These studies provide precise information on hydrogen bonding geometries and the influence of the solvent on the solute's structure. While detailed experimental studies on the microsolvation of the related methyl carbamate with up to three water molecules have been performed using high-resolution microwave spectroscopy, similar experimental data specifically for this compound-water complexes are not found in the surveyed literature. chemicalbook.comnih.gov These studies on analogous systems reveal how water molecules form hydrogen-bonded cycles with the amide group, affecting properties like the internal rotation barrier and nuclear quadrupole coupling constants. chemicalbook.comnih.gov

Hydrogen Bonding Interactions in Methylated Carbamate Systems

Hydrogen bonding plays a critical role in defining the structure, stability, and reactivity of carbamate compounds. In the case of this compound, the presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ether oxygens) allows for a variety of intermolecular interactions. These interactions have been the subject of detailed research, employing both spectroscopic techniques and computational methods to elucidate the nature and strength of these bonds.

Theoretical studies, such as those employing ab initio methods, have investigated the hydrogen bonds of the N-H···O type that occur when N-methyl methylcarbamate interacts with another carbamate molecule, an ester, or an ether. usu.edu These studies provide insight into the fundamental forces governing the association of carbamate systems.

The interaction of methyl carbamate with water is of particular interest as it serves as a model for understanding the hydration of the peptide bond in more complex biological molecules. aip.orgnih.gov High-resolution microwave spectroscopy has been used to study the complexes of methyl carbamate with one, two, and three water molecules. aip.orgnih.gov These studies have precisely determined the geometries of the hydrogen bond interactions. aip.orgnih.gov It was observed that the nuclear quadrupole coupling constant of the nitrogen atom, a measure of the electronic environment, changes with the degree of hydration, indicating a redistribution of electron density upon the formation of hydrogen bonds. aip.orgnih.gov

Furthermore, computational studies have explored the binding of methyl carbamate to biological macromolecules, such as human oxyhemoglobin. These studies have identified the formation of multiple hydrogen bonds between the methyl carbamate molecule and specific amino acid residues within the protein's binding cavity. hu.edu.jo

Research Findings on Hydrogen Bonding

Detailed research has provided quantitative data on the hydrogen bonding interactions in systems containing the methylcarbamate moiety. Theoretical calculations and spectroscopic measurements offer insights into bond energies, geometries, and the electronic consequences of these interactions.

For instance, in studies of methyl carbamate microsolvated with water, the geometries of the hydrogen bonds have been accurately derived from the rotational constants of the parent molecule and its ¹⁸O-substituted isotopologues. aip.orgnih.gov These studies show that water can act as both a hydrogen bond donor and acceptor, forming strong interactions with the carbamate's N–C=O backbone. aip.org The addition of water molecules can lead to cooperative effects, where the formation of one hydrogen bond influences the strength of adjacent bonds. aip.orgnih.gov

Computational models have been employed to predict the interaction energies and preferred binding sites. For the interaction between methyl carbamate and human oxyhemoglobin, five hydrogen bonds were identified with specific amino acid residues. hu.edu.jo In a related derivative, aminocarb, the interaction energy of the primary N—H⋯O hydrogen bond was calculated to be -29.37 kJ mol⁻¹. iucr.org

The following tables summarize key findings from studies on hydrogen bonding in methyl carbamate and related systems.

Table 1: Hydrogen Bonding Interactions in Methyl Carbamate Systems
SystemInteracting SpeciesMethodologyKey FindingReference
Methyl CarbamateWater (H₂O)Microwave Spectroscopy, Quantum Chemical CalculationsAccurate geometries of hydrogen bond interactions determined for complexes with 1-3 water molecules. aip.orgnih.gov aip.orgnih.gov
Methyl CarbamateHuman OxyhemoglobinComputational Docking (Molegro Virtual Docker)Forms 5 hydrogen bonds with residues Phe 98, Ser 133, Val 132, Ser 102, and Leu 120. hu.edu.jo hu.edu.jo
N-methyl methylcarbamateCarbamate, Ester, EtherAb Initio CalculationsInvestigated N-H···O hydrogen bond formation; ether forms the strongest complex. usu.edu usu.edu
Carbamates (General)Self-associationInfrared SpectroscopyN-H frequency shift of approximately 100 cm⁻¹ observed upon self-association. researchgate.net researchgate.net
Table 2: Quantitative Data on Hydrogen Bonding in Carbamate Derivatives
ParameterCompoundValueMethodologyReference
Interaction EnergyAminocarb-29.37 kJ mol⁻¹Density Functional Theory (DFT) iucr.org
IR Frequency Shift (ν(NH))Carbamates~100 cm⁻¹Experimental IR Spectroscopy researchgate.net

Reaction Mechanisms and Kinetics of Methylated Carbamate Transformations

Synthesis Methodologies and Mechanistic Investigations

The synthesis of methyl carbamates, including methyl methylcarbamate, involves diverse methodologies, each with distinct mechanistic pathways and kinetic profiles. These methods range from traditional catalytic routes to modern green chemistry approaches, reflecting a continuous effort to improve efficiency, selectivity, and environmental sustainability.

Catalysis is central to the efficient synthesis of methyl carbamates, overcoming significant activation barriers and directing reaction pathways toward desired products. Various catalytic systems, including transition metals and solid bases, have been developed to facilitate these transformations.

Transition metal complexes are highly effective catalysts for carbamate (B1207046) synthesis due to their ability to activate substrates and stabilize reactive intermediates. nih.gov Palladium-catalyzed pathways, in particular, have been investigated for their efficiency and selectivity under mild conditions. nih.gov

A computational study using Density Functional Theory (DFT) on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate via Pd(PPh₃)₄ catalysis revealed a detailed mechanistic pathway. The direct reaction is not spontaneous and requires a catalyst to proceed. The proposed mechanism involves several key steps:

Ligand Dissociation: The catalytic cycle begins with the dissociation of a triphenylphosphine (PPh₃) ligand from the Pd(PPh₃)₄ complex.

Intermediate Formation: The catalyst then facilitates the formation of key intermediates.

Dehydrogenation and Chlorine Elimination: The palladium complex plays a crucial role in overcoming the energy barriers associated with dehydrogenation and chlorine elimination steps. nih.gov

Two potential reaction pathways were identified, with the second pathway, involving the regeneration of key intermediates, ultimately proving more energetically favorable, with a total reaction energy of –238.7 kcal/mol. nih.gov These computational findings align with experimental NMR data, supporting the proposed intermediate structures. nih.gov Cross-coupling reactions, a cornerstone of transition metal catalysis, involve the reaction of two reagents with activating groups in the presence of a metal catalyst, typically from groups 8-10, to form a new covalent bond. mdpi.com

Solid base catalysts offer significant advantages, including ease of separation, reusability, and reduced corrosion issues compared to their homogeneous counterparts. In carbamate synthesis, these catalysts facilitate the reaction by activating reactants through deprotonation.

One notable example is the use of 3-amino-1,2,4-triazole potassium as a solid base catalyst for the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine (B7767898) and dimethyl carbonate at ambient temperature. nih.gov Another effective solid-supported base is potassium fluoride on alumina (KF/Al₂O₃), which can replace organic bases in various reactions, including carbamate synthesis. nih.gov

In the synthesis of methyl N-phenyl carbamate, lead methylate has been shown to be an effective homogeneous catalyst. researchgate.net Research into heterogeneous catalysts for the same reaction identified that zinc-aluminum-lead mixed oxides (Zn/Al/Pb) exhibit high activity and stability. The catalyst, prepared by coprecipitation and thermal annealing, achieved 100% aniline (B41778) conversion and 94% selectivity to the desired carbamate. researchgate.net

The table below summarizes the performance of different catalysts in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea (B33335).

CatalystReaction Temperature (°C)Reaction Time (min)DPU Conversion (%)MPC Selectivity (%)
Sodium Methoxide (B1231860)1509098.899.3
Lead Methylate160120--

Data sourced from multiple studies on carbamate synthesis. researchgate.netresearchgate.net

Green chemistry principles are increasingly being applied to carbamate synthesis to minimize hazardous waste and utilize sustainable resources. A primary focus has been the use of carbon dioxide (CO₂) as a C1 synthon, offering a non-toxic alternative to hazardous reagents like phosgene (B1210022). researchgate.netmdpi.com

The direct synthesis of carbamates from CO₂, amines, and alcohols is a halogen-free approach. Basic catalysts can effectively convert aliphatic amines into the corresponding carbamates under mild conditions (e.g., 2.5 MPa CO₂) without the need for dehydrating agents. rsc.org The reaction proceeds through the nucleophilic attack of the amine on CO₂ to form a carbamic acid or its salt, which then couples with the alcohol. researchgate.net

Another green approach involves the direct conversion of Boc-protected amines into carbamates using lithium tert-butoxide (t-BuOLi) as the sole base, which avoids the need for metal catalysts or hazardous reagents. rsc.org The synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate can also be performed in supercritical CO₂, where higher CO₂ pressure can favorably shift the reaction towards the desired carbamate product. core.ac.uk

Green Chemistry ApproachCarbon SourceKey Features
Direct SynthesisCarbon Dioxide (CO₂)Halogen-free, utilizes cheap and readily available reagents. rsc.org
Boc-Protected Amine ConversionInternal (Boc group)Metal-catalyst-free, uses a single base (t-BuOLi). rsc.org
Supercritical Fluid SynthesisDimethyl CarbonateIncreased selectivity with higher CO₂ pressure. core.ac.uk

The synthesis of Methyl N-phenylcarbamate (MPC) is a key industrial process, and understanding its reaction mechanism is crucial for optimization. One green route is the one-pot synthesis from aniline, urea, and methanol (B129727). acs.org A study focusing on this reaction identified five plausible reaction paths based on the components identified by GC, HPLC, and HPLC-MS analyses:

Via a dimethyl carbonate intermediate.

Via a methyl carbamate intermediate.

Via a 1-phenyl biuret intermediate.

Via a phenylurea intermediate.

Via a diphenylurea intermediate. acs.org

Through thermodynamic analysis and experimental verification, the pathway proceeding through a phenylurea intermediate was determined to be the major route in the absence of a catalyst. However, the introduction of a γ-Al₂O₃ catalyst altered the reaction path, shifting it to proceed through the methyl carbamate intermediate . acs.org

The basic hydrolysis of phenyl carbamates from primary amines is proposed to occur via an E1cb-type mechanism. This involves the deprotonation of the amine nitrogen, leading to the in situ formation of an isocyanate intermediate, which is then trapped by a nucleophile like an alcohol or water. nih.govacs.org For N,N-disubstituted carbamates, the hydrolysis proceeds through a more direct BAc2 mechanism. nih.gov

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A significant modification of this reaction allows for the synthesis of stable carbamates, including methyl carbamates, by trapping the isocyanate intermediate with an alcohol. wikipedia.orgacs.orgmasterorganicchemistry.com

The reaction is typically initiated by treating a primary amide with a reagent like bromine in a basic solution (e.g., sodium methoxide in methanol) or N-bromosuccinimide (NBS). masterorganicchemistry.comresearchgate.net A milder procedure utilizes (tosylimino)phenyl-λ³-iodane (PhINTs), which is particularly useful for substituted benzamides that might form complex mixtures with other oxidants. acs.org

The general mechanism proceeds as follows:

N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with the bromine source to form an N-bromoamide. wikipedia.org

Anion Formation: A second deprotonation of the N-bromoamide yields a bromoamide anion. wikipedia.org

Rearrangement: The bromoamide anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen as the bromide ion departs, forming an isocyanate intermediate. wikipedia.org

Carbamate Formation: In the presence of methanol, the alcohol adds to the isocyanate to form the final methyl carbamate product. wikipedia.orgacs.org

This modified Hofmann rearrangement is operationally simple, inexpensive, and applicable to a wide range of aliphatic and aromatic amides, providing good to excellent yields of methyl carbamates. nih.govresearchgate.net

Catalytic Pathways for Methyl Carbamate Formation

Degradation Pathways and Environmental Fate Mechanisms

The environmental persistence and ultimate fate of this compound are dictated by a series of chemical transformations. These degradation pathways, which include hydrolysis, photolysis, and oxidation, are critical in determining the compound's impact and longevity in various environmental compartments. The kinetics and mechanisms of these reactions are influenced by a range of factors, including the chemical's structure, and ambient environmental conditions.

Hydrolysis is a primary degradation pathway for N-methylcarbamates in aqueous environments. The reaction involves the cleavage of the carbamate ester linkage, a process that can be catalyzed by acid or, more significantly, by base. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group.

Under acidic conditions, the reaction is typically slow. However, as the pH increases, the rate of hydrolysis accelerates significantly due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻) researchgate.net. Theoretical studies on the acid hydrolysis of methyl carbamates suggest a bimolecular mechanism involving a pre-equilibrium protonation of the substrate, followed by a rate-determining attack of water at the carbamate function, leading to acyl-nitrogen fission scielo.br.

In basic media, the hydrolysis of N-methylcarbamates proceeds through a base-catalyzed mechanism. For aryl N-methylcarbamates, this often involves a bimolecular nucleophilic substitution (BAc2) mechanism where the hydroxide ion attacks the carbonyl carbon.

The rate of hydrolytic degradation of N-methylcarbamates is strongly dependent on both pH and temperature. As a general trend, the hydrolysis rate increases with an increase in either pH or temperature researchgate.net. Base-catalyzed hydrolysis is the dominant process under neutral and alkaline conditions, which are common in many natural water systems. For instance, studies on various N-methylcarbamate pesticides show a marked increase in degradation rate as the pH moves from neutral to alkaline researchgate.net.

The effect of temperature on hydrolysis follows the principles of chemical kinetics, with reaction rates generally increasing with temperature. This relationship can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. For example, the hydrolysis of certain diisocyanate-derived thiocarbamates, which share structural similarities, shows activation energies ranging from 44.5 to 70.6 kJ/mol, indicating a significant temperature dependence on their stability in aqueous solutions nih.gov.

Table 1: Effect of pH on the Hydrolysis Half-life (t₁/₂) of Selected N-Methylcarbamate Pesticides at 25°C

Note: Data for specific N-methylcarbamate pesticides are used to illustrate the general principle, as specific kinetic data for this compound under varying pH and temperature were not available in the searched literature.

The electronic properties of substituents on the carbamate molecule can significantly influence the rate of hydrolysis. For aryl N-methylcarbamates, the nature of the substituent on the aromatic ring plays a crucial role. Electron-withdrawing groups on the phenyl ring of a carbamate enhance the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower hydrolysis rate. This relationship is often quantified using Hammett plots, which correlate reaction rates with substituent constants.

The Elimination Unimolecular conjugate Base (E1cB) mechanism is a two-step elimination reaction that occurs under basic conditions and is relevant for substrates with an acidic proton and a poor leaving group wikipedia.orglscollege.ac.inmasterorganicchemistry.com. The mechanism involves:

Deprotonation of the substrate by a base to form a stabilized anion (the conjugate base).

Loss of the leaving group from the anion to form a double bond.

In the context of carbamates, the E1cB pathway can be a dominant degradation mechanism, particularly for those with specific structural features. For instance, the base-catalyzed degradation of certain substituted aryl N-hydroxycarbamates has been shown to proceed via an E1cB mechanism nih.gov. However, studies on their N-methyl derivatives at a pH range of 7-9 indicate a different pathway. These compounds tend to undergo degradation to the corresponding phenol, carbonate, and methylamine (B109427) through a concerted mechanism rather than a stepwise E1cB process nih.gov. This suggests that the presence and nature of the substituent on the nitrogen atom are critical in determining the operative degradation mechanism.

For a simple aliphatic carbamate like this compound, which lacks a highly acidic proton beta to a leaving group in the traditional sense, the classic E1cB pathway leading to alkene formation is not applicable. Its base-catalyzed hydrolysis is more likely to proceed via the BAc2 mechanism.

Photochemical degradation, or photolysis, is another significant pathway for the transformation of carbamates in the environment, particularly in sunlit surface waters. This process involves the absorption of light energy (photons) by the molecule, which can lead to its excitation and subsequent chemical reaction. The most common photochemical reaction for carbamates is the cleavage of the ester or N–C bond nih.gov.

The photodegradation of carbamate pesticides in aqueous solution often results in the formation of the corresponding phenols as the primary products nih.gov. For some structures, a photo-Fries rearrangement can also occur nih.gov. While much of the research has focused on aromatic carbamates, the fundamental principles of bond cleavage upon photoexcitation can be applied to aliphatic carbamates like this compound. The absorption of UV radiation can promote the molecule to an excited state, leading to homolytic cleavage of the weakest bonds, typically the C–O or C–N bonds adjacent to the carbonyl group, to form radical intermediates. These radicals are highly reactive and will subsequently react with other molecules (like water or oxygen) to form a variety of degradation products.

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a key transformation process for organic compounds in the atmosphere and in aqueous environments where advanced oxidation processes occur. The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic molecules.

For methyl N-methylcarbamate (MMC), the gas-phase reaction with •OH radicals has been studied theoretically. The primary mechanism involves the abstraction of a hydrogen atom from one of the methyl groups researchgate.net. This process is predicted to account for almost the entirety of the MMC + •OH gas-phase reaction researchgate.net.

The reaction proceeds via two main pathways:

H-abstraction from the N-methyl group: This is the dominant pathway, contributing from 96% at 260 K down to 89.2% at 400 K researchgate.net.

H-abstraction from the O-methyl group: This is a secondary, but still significant, pathway researchgate.net.

Table 2: Theoretical Kinetic Data for the Gas-Phase Reaction of Methyl N-Methylcarbamate (MMC) with OH Radicals

Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article

Microbial Degradation Pathways and Biotransformation of Methylated Carbamates

While specific microbial degradation pathways for this compound are not extensively detailed in the available research, studies on structurally related N-methylated carbamate pesticides, such as carbaryl (B1668338), provide insights into the potential biotransformation processes. Microorganisms play a crucial role in the environmental breakdown of these compounds, primarily through enzymatic hydrolysis.

Identification of Microbial Metabolites in Related N-Methylated Carbamates

The biodegradation of N-methylated carbamates like carbaryl by various bacterial strains has been shown to proceed via the hydrolysis of the carbamate ester linkage. This initial cleavage results in the formation of an alcohol and methylamine.

For instance, the aerobic degradation of carbaryl (1-naphthyl N-methylcarbamate) predominantly yields 1-naphthol as the major degradation product, with the concurrent release of methylamine. publish.csiro.aumdpi.com Several bacterial species, including Pseudomonas sp., Arthrobacter sp., and Rhizobium sp., have been identified as capable of this transformation. publish.csiro.aumdpi.com The released methylamine can then enter into metabolic pathways such as the glycophosphate pathway to form pyruvate. publish.csiro.aumdpi.com

Further degradation of the aromatic intermediate, 1-naphthol, can occur, leading to a variety of other metabolites. Reported intermediates from 1-naphthol breakdown include 1,2-dihydroxynaphthalene, salicylate, catechol, and gentisate. publish.csiro.au These compounds are then typically funneled into central metabolic pathways.

Parent Compound (Example)Initial Microbial MetabolitesKey Bacterial Genera
Carbaryl (1-naphthyl N-methylcarbamate)1-Naphthol, MethylaminePseudomonas, Arthrobacter, Rhizobium
Enzymatic Mechanisms of Biodegradation in Related N-Methylated Carbamates

The key enzymes responsible for the initial step in the biodegradation of N-methylated carbamates are hydrolases, which catalyze the cleavage of the carbamate bond. These enzymes are broadly classified as carboxylesterases (EC 3.1.1). researchgate.net

Specifically, an enzyme known as carbaryl hydrolase has been identified in several bacteria and is responsible for the hydrolysis of carbaryl to 1-naphthol and methylamine. publish.csiro.aumdpi.com In addition to carbaryl hydrolase, other microbial carbamate hydrolase genes have been identified, such as mcd (methylcarbamate degradation), cehA, and cahA, which are implicated in the degradation of various carbamate pesticides. nih.govacs.org These enzymes represent a key evolutionary adaptation in microorganisms to utilize these synthetic compounds as a source of carbon and nitrogen. acs.org

The activity of these hydrolases is a critical detoxification step, as the resulting alcohol and methylamine are generally less toxic than the parent carbamate pesticide.

EnzymeGeneSubstrate ExampleAction
Carbaryl Hydrolase-CarbarylHydrolysis of carbamate ester linkage
Methylcarbamate HydrolasemcdCarbofuran (B1668357)Hydrolysis of methylcarbamate linkage

Note: This information is based on studies of related N-methylated carbamate pesticides, not specifically this compound.

In Silico Prediction of Biodegradation Pathways for Related Carbamates

Computational tools, or in silico methods, are increasingly used to predict the biodegradation pathways of xenobiotic compounds. publish.csiro.aumdpi.com Systems like the University of Minnesota Biocatalysis/Biodegradation Database Pathway Prediction System (UMBBD-PPS) can forecast potential metabolic routes based on a set of established biotransformation rules derived from scientific literature. publish.csiro.aumdpi.com

For the compound carbaryl, in silico predictions align well with experimental findings, successfully predicting the initial hydrolysis to 1-naphthol and methylamine. publish.csiro.au The UMBBD-PPS can also predict subsequent steps in the degradation cascade, such as the conversion of 1-naphthol to 1,2-dihydroxynaphthalene and further ring cleavage products like salicylate and catechol. publish.csiro.au These predictive models are valuable for designing bioremediation strategies and understanding the environmental fate of carbamate compounds before conducting laboratory experiments. publish.csiro.aumdpi.com

Gas-Phase Reaction Kinetics and Atmospheric Chemistry

The atmospheric fate of volatile organic compounds like this compound is largely determined by their reactivity with atmospheric oxidants and their stability towards unimolecular decomposition.

Reactions with Atmospheric Radicals (e.g., OH radical)

The primary removal mechanism for many organic compounds in the troposphere is reaction with the hydroxyl (OH) radical. The rate constant for the gas-phase reaction of this compound (CH₃NHC(O)OCH₃) with the OH radical has been measured using a relative rate method.

The experimentally determined rate constant provides a basis for calculating the atmospheric lifetime of this compound with respect to this important degradation pathway.

CompoundReactantRate Constant (cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K
This compoundOH radical(4.3 ± 1.2) x 10⁻¹²

Source:

Unimolecular Decomposition Mechanisms

The thermal decomposition of this compound in the gas phase has been studied in the temperature range of 370-422°C. publish.csiro.au The reaction is a homogeneous, unimolecular process that yields methyl isocyanate and methanol. publish.csiro.au

The decomposition follows first-order kinetics, and the rate constant is not affected by the presence of radical scavengers (isobutene) or changes in the surface-to-volume ratio of the reaction vessel, confirming the unimolecular nature of the reaction. publish.csiro.au The process is believed to proceed through a four-centered transition state. publish.csiro.au

The temperature dependence of the first-order rate constant (k) is described by the Arrhenius equation: k = 10¹³.³⁹ exp(-48060/RT) s⁻¹ (where the activation energy is in cal mol⁻¹) publish.csiro.au

Decomposition ProductsReaction TypeTemperature Range (°C)
Methyl isocyanate, MethanolUnimolecular, First-Order370-422

Source: publish.csiro.au

Reactivity in Specific Chemical Systems

In the cold, dense environments of interstellar molecular clouds, chemical reactions on the surfaces of icy grains are a primary route for the formation of complex organic molecules. Laboratory experiments simulating these conditions have demonstrated that this compound, in its salt form (methylammonium methylcarbamate), can be formed through the thermal reaction of methylamine (CH₃NH₂) and carbon dioxide (CO₂) in a water-ice matrix.

This reaction has been shown to occur in water-dominated ice at temperatures relevant to protostellar environments, specifically in the 50–70 K range. The process involves the diffusion and reaction of methylamine and carbon dioxide within the ice, leading to the formation of the [CH₃NH₃⁺][CH₃NHCOO⁻] salt. Infrared spectroscopy is used to monitor the formation of this product in the ice analog as it is warmed.

The kinetics of this thermal formation have been investigated to determine the reaction rate and activation energy. By measuring the formation of methylammonium methylcarbamate at fixed temperatures, the reaction rate constant (k) can be determined. Extrapolating these rates allows for the calculation of the half-life of carbon dioxide reacting with methylamine in interstellar icy grains. This demonstrates that the formation of methylammonium methylcarbamate is a feasible process on astrophysical timescales, positioning it as a potential precursor for more complex molecules, such as the amino acid glycine (B1666218), in these environments.

Table 2: Kinetic Data for Methylammonium Methylcarbamate Formation in Interstellar Ice Analogs

ParameterValueConditions
Temperature Range for Formation50 - 70 KWater-dominated ice matrix
ReactantsCarbon Dioxide (CO₂) and Methylamine (CH₃NH₂)-
ProductMethylammonium methylcarbamate ([CH₃NH₃⁺][CH₃NHCOO⁻])-

This compound can be synthesized through reactions involving activated carbonate species, and its formation is a key step in zirconium(IV)-catalyzed exchange processes for producing various carbamates and ureas. acs.orgorganic-chemistry.orgnih.gov These methods provide an efficient and environmentally favorable alternative to traditional synthetic routes that use hazardous reagents like phosgene. organic-chemistry.org

In a typical reaction, an amine (like methylamine) reacts with a dialkyl carbonate (such as dimethyl carbonate) to form the corresponding carbamate. acs.orgorganic-chemistry.org The efficiency of this carbonate-carbamate exchange is significantly enhanced by a Zr(IV) catalyst, such as Zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄), in the presence of a nucleophilic additive like 2-hydroxypyridine (HYP). acs.orgorganic-chemistry.org

The optimized conditions for this transformation involve heating the amine and dialkyl carbonate neat (without solvent) in the presence of catalytic amounts of both Zr(Ot-Bu)₄ and HYP. acs.org This methodology is compatible with a wide range of amines, demonstrating the versatility of using activated carbonates for carbamate synthesis. organic-chemistry.org The reaction proceeds via a proposed mechanism where the zirconium catalyst activates the carbonate, facilitating the nucleophilic attack by the amine.

Table 3: Optimized Conditions for Zr(IV)-Catalyzed Carbonate-Carbamate Exchange

ComponentRoleTypical Reagent/Loading
CatalystActivates CarbonateZr(Ot-Bu)₄ (5 mol %)
AdditiveEnhances Reaction Efficiency2-Hydroxypyridine (HYP) (10 mol %)
ReactantsAmine and Carbonate SourceAmine (1.0 equiv), Dialkyl Carbonate (1.5 equiv)
TemperatureReaction Condition80 °C
SolventReaction MediumNeat (Solvent-free)
Data sourced from acs.org.

Methyl carbamate participates as an effective proton source (an NH-acid) in the three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and an acid to generate stable phosphorus ylides. researchgate.net This reaction provides a direct route to highly functionalized, stable ylides, which are valuable reagents in organic synthesis.

The proposed reaction mechanism involves the initial nucleophilic attack of triphenylphosphine on the dialkyl acetylenedicarboxylate, forming a zwitterionic intermediate. researchgate.net This intermediate is then protonated by methyl carbamate. The resulting vinylphosphonium salt is subsequently deprotonated by the carbamate anion, which is a strong base, to yield the final, stable phosphorus ylide. researchgate.net

Advanced Analytical Methodologies for Methylated Carbamate Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a primary technique for the analysis of N-methylcarbamates due to its suitability for polar and thermally unstable compounds. Various column chemistries and detection methods are employed to achieve selectivity and sensitivity.

Reversed-phase HPLC is the most common separation mode. A C18 stationary phase is frequently used to separate carbamates from interfering matrix components. epa.gov One method for the direct analysis of methyl methylcarbamate utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. epa.gov

To enhance sensitivity and selectivity, post-column derivatization is a widely adopted strategy, as outlined in official methods like U.S. EPA Method 531.2 and SW-846 Method 8318A. epa.govthermofisher.com In this approach, the separated carbamates are hydrolyzed post-column to form methylamine (B109427). This intermediate then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol (B42355), to produce a highly fluorescent isoindolic derivative. epa.govthermofisher.com This derivative is then detected by a fluorescence detector (FLD), allowing for quantification at very low levels (µg/L or ppb). thermofisher.comoup.com

Diode Array Detection (DAD) offers another means of detection. A study analyzing seven different methyl-carbamates employed HPLC-DAD, with detection performed at an absorption wavelength of 220 nm. austinpublishinggroup.com This method allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in compound identification. austinpublishinggroup.com

MethodColumnMobile PhaseDetectionApplication
Reversed-Phase HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidUV / MSGeneral analysis of this compound
EPA Method 531.2 / 8318AC18 Reversed-PhaseAcetonitrile/Water GradientFluorescence (with post-column derivatization using OPA)Determination of N-methylcarbamates in water, soil, and waste
HPLC-DADC18 Reversed-Phase (e.g., Phenomenex Luna)Deionized Water / Acetonitrile GradientDiode Array (UV at 220 nm)Multi-residue determination of methyl-carbamates

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

While HPLC is generally preferred for carbamates due to their thermal instability, GC-MS methods have been developed, typically requiring a derivatization step to improve volatility and thermal stability. A common approach involves methylation of the carbamates. scispec.co.th

One technique is flash alkylation, where methylation occurs in the heated GC injection port. scispec.co.th This allows for the successful chromatography of otherwise non-volatile carbamates. Coupling this with tandem mass spectrometry (GC-MS/MS) provides a robust and sensitive method for both quantification and confirmation. scispec.co.th For N-aryl-carbamates, MS/MS is often sufficient, while O-aryl-carbamates may benefit from an additional stage of fragmentation (MS/MS/MS) for enhanced confirmation. scispec.co.th GC-MS has been successfully established for the determination of methyl carbamate (B1207046) and ethyl carbamate in various matrices. spkx.net.cn Predicted GC-MS spectra for non-derivatized methyl carbamate can serve as a guide for identification, though experimental verification is necessary. hmdb.ca

TechniqueDerivatizationDetectionKey Features
GC-MS/MSFlash alkylation (methylation) in the injectorTriple Quadrupole Mass SpectrometerAllows for sensitive detection and confirmation of thermally labile carbamates in a single injection. scispec.co.th
GC-FIDNone (after extraction)Flame Ionization DetectorUsed for quantitative analysis following preconcentration; suitable for higher concentration levels. orientjchem.org

Supercritical Fluid Chromatography and Thin-Layer Chromatography

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC offers faster analysis times and reduced organic solvent consumption compared to HPLC. shimadzu.com When coupled with mass spectrometry (SFC/MS), it provides a sensitive and selective analytical approach that can be an alternative to LC-MS for polar compound analysis. nih.gov SFC has been successfully applied to the separation of carbamate pesticides in as little as nine minutes, with detection achieved using a nitrogen-phosphorus detector or UV absorption. epa.gov

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation and qualitative identification of carbamates. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. longdom.org Various solvent systems and chromogenic spray reagents can be used to separate and visualize different groups of carbamates, providing a cost-effective screening tool. oup.com

Automated Solid-Phase Extraction Coupled with HPLC

To handle a large number of samples efficiently and improve the reproducibility of results, sample preparation is often automated. Solid-Phase Extraction (SPE) is a widely used technique for cleanup and preconcentration of analytes from complex matrices. americanlaboratory.comnih.gov

Automated SPE systems can perform all steps of the extraction process—cartridge conditioning, sample loading, washing, and elution—without manual intervention. americanlaboratory.com The resulting cleaned-up extract can then be injected directly on-line into an HPLC system for analysis. oup.com This approach significantly increases sample throughput and reduces the potential for human error. oup.com

In-tube Solid-Phase Microextraction (SPME) is an automated technique where the extraction phase is coated on the inside of a fused-silica capillary. nih.gov This capillary is integrated into an HPLC autosampler for on-line sample preparation, separation, and quantification. This method is effective for polar carbamate pesticides, demonstrating good linearity and low limits of detection. nih.gov

Another advanced approach is Magnetic Solid-Phase Extraction (MSPE) , which utilizes magnetic sorbents. acs.org This allows for easy and rapid separation of the sorbent from the sample matrix using an external magnetic field, simplifying the extraction process. When coupled with HPLC, MSPE has shown high enrichment factors and low detection limits for carbamate pesticides. acs.org

MethodSorbent/PhaseKey AdvantagesPerformance Metrics
Automated SPE-HPLCC18, various polymer-basedHigh throughput (e.g., 20 samples/24h), reduced manual labor, improved reproducibility. oup.comLimits of determination in the 5-50 µg/kg range. oup.com
In-tube SPME-HPLCFused-silica tubing with internal coatingFully automated on-line sample prep, efficient for polar analytes. nih.govRSD: 1.7-5.3%; good linearity (e.g., 5-10000 µg/L). nih.gov
Magnetic SPE (MSPE)-HPLCMagnetic metal-organic frameworksRapid separation of sorbent, high extraction efficiency. acs.orgLow LODs (0.005–0.090 µg L–1), high enrichment factors (up to 184). acs.org

Spectroscopic and Other Advanced Detection Methods

While chromatography is essential for separation, spectroscopic methods are vital for structural elucidation and for monitoring dynamic processes such as degradation.

UV-Vis and NMR Spectroscopy for Degradation Product Monitoring

UV-Vis Spectroscopy can be used to monitor the degradation of methylcarbamates. As the parent compound degrades, its concentration decreases, leading to a corresponding decrease in its characteristic UV absorbance. Concurrently, the formation of degradation products may result in the appearance of new absorption bands. By recording spectra at different time intervals, the kinetics of the degradation process can be studied.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural identification of compounds and for studying chemical equilibria. nih.gov Quantitative ¹³C NMR spectroscopy has been used to investigate the equilibrium between amines, carbon dioxide, and the corresponding carbamates. researchgate.net This allows for the calculation of carbamate decomposition constants. researchgate.net Since the NMR signal height is proportional to the concentration of the species, real-time NMR experiments can be employed to quantify the change in the concentration of the parent carbamate and its degradation products over time. nih.gov This provides detailed insights into degradation pathways and kinetics without the need for chromatographic separation. nih.gov

Chemiluminescence Detection

Chemiluminescence (CL) detection has emerged as a powerful analytical strategy for the determination of N-methylcarbamates. scispace.com This method is often coupled with techniques like flow injection (FI) analysis or high-performance liquid chromatography (HPLC) to enable the sensitive and selective quantification of these compounds. scispace.comresearchgate.net The fundamental principle of CL detection involves a chemical reaction that produces light, and the intensity of this emitted light is proportional to the concentration of the analyte.

Several CL systems have been developed for carbamate analysis. One common approach involves the enhancing effect of N-methylcarbamates on the CL emission generated by the oxidation of luminol (B1675438) with potassium permanganate (B83412) in an alkaline medium. researchgate.net Another strategy employs the on-line photochemical conversion of N-methylcarbamates into methylamine, which can then be detected using a chemiluminescent reaction. scispace.com Furthermore, photoinduced chemiluminescence (PICL) has been utilized, where UV irradiation, often in the presence of a sensitizer (B1316253) like quinine, generates photoproducts that react with a CL reagent such as acidic Ce(IV) to produce a measurable light emission. scispace.comnih.gov

The sensitivity of CL methods can be significantly enhanced compared to traditional colorimetric detection. For instance, in enzyme-linked immunosorbent assays (ELISAs), switching from colorimetric to chemiluminescent detection allows for the use of lower antibody and conjugate concentrations, leading to improved analytical parameters. agriculturejournals.cz The high sensitivity and selectivity of CL detection make it a valuable tool for determining trace levels of N-methylcarbamate pesticides in various environmental and food samples. researchgate.netagriculturejournals.cz

Immunoassay and Biosensor Applications

Immunoassays and biosensors represent rapid, cost-effective, and sensitive screening tools for the detection of methylcarbamates. ucdavis.edunih.gov These methods are built upon the highly specific binding interaction between an antibody and its target analyte (the carbamate). ucdavis.edu The most prevalent format is the enzyme-linked immunosorbent assay (ELISA), which can be adapted for high-throughput analysis in microtiter plates. agriculturejournals.czucdavis.edu

The development of these assays involves producing antibodies, often monoclonal antibodies (mAbs), that can specifically recognize and bind to carbamate molecules. mdpi.com The performance of the immunoassay is critically dependent on the affinity of the antibody for the target compound. mdpi.com Different labels, including colorimetric, fluorescent, and chemiluminescent reporters, can be used to detect the binding event. ucdavis.edu

Biosensors offer an alternative approach, often providing real-time detection capabilities suitable for on-site analysis. nih.gov A common type of biosensor for carbamates is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov Carbamates inhibit AChE activity, and the degree of inhibition can be measured electrochemically or optically, providing a quantifiable signal corresponding to the carbamate concentration. nih.gov These biosensors, which can be integrated with screen-printed electrodes, have been successfully used to detect carbamate residues in complex matrices like milk with minimal sample preparation. nih.gov

The table below summarizes the performance of an ELISA method for detecting carbofuran (B1668357), a type of N-methylcarbamate pesticide.

ParameterValue
Antibody-Antigen Pair13C8–MDA-BSA
Coating Antigen Concentration0.1 µg/mL
Antibody Concentration0.03 µg/mL
IC₅₀ for Carbofuran0.76 ng/mL

In Situ FTIR and 1H MAS NMR for Mechanistic Studies

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for investigating the mechanisms of molecular interactions in real time, without removing the sample from its reactive environment. nih.gov This methodology is particularly useful for studying the adsorption and desorption of molecules on solid surfaces, providing insights into the interplay between the adsorbate and the surface material. nih.gov By monitoring changes in vibrational frequencies, in situ FTIR can help elucidate reaction pathways and identify intermediate species formed during chemical processes involving carbamates.

The characteristic infrared absorption bands of carbamates can be used to track their transformation. For example, the FTIR spectrum of a simple carbamate like 4-methylphenyl carbamate shows distinct peaks corresponding to specific functional groups:

-NH stretching: 3390-3339 cm⁻¹

>C=O stretching: 1700 cm⁻¹

-NH bending: 1610 cm⁻¹

-CN stretching: 1365 cm⁻¹

C-O stretching: 1216 cm⁻¹ rsc.org

Proton Magic Angle Spinning (1H MAS) Nuclear Magnetic Resonance (NMR) is another valuable tool for studying the structure and dynamics of molecules in the solid state. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. For methyl carbamate, the ¹H NMR spectrum reveals signals corresponding to the methyl protons and the amine protons, and their chemical shifts provide clues about the molecular structure. chemicalbook.com For instance, the ¹H NMR spectrum of 4-methylphenyl carbamate in CDCl₃ shows a singlet at 4.957 ppm for the amine proton (-NH) and a triplet at 2.244-2.262 ppm for the methyl group (-CH₃) protons. rsc.org By applying these techniques in situ, researchers can gain a deeper understanding of the reaction mechanisms, kinetics, and surface chemistry of this compound and related compounds.

Sample Preparation and Extraction Techniques

Ultrasound Assisted QuEChERS-dSPE Extraction

A highly efficient method for the extraction of N-methylcarbamates from complex matrices involves an innovative approach that combines ultrasound-assisted extraction (UAE) with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. fao.orgresearchgate.net This technique has proven effective for the simultaneous determination of multiple carbamate residues in challenging samples such as pork tissues (kidney, liver, and muscle). fao.org

The process typically begins with the extraction of the sample using an acidified solvent, such as acetonitrile with 1% acetic acid, aided by ultrasonication. fao.org The use of ultrasound enhances the extraction efficiency compared to traditional manual shaking. nih.gov Following extraction, a d-SPE clean-up is performed to remove interfering matrix components. fao.org This combined approach significantly improves sample throughput and reduces extraction times and solvent consumption. nih.gov

The UAE-QuEChERS-dSPE method demonstrates good linearity and high recovery rates, generally ranging from 68.6% to 119%. fao.org It also achieves low limits of detection (LOD) and quantification (LOQ), making it suitable for regulatory monitoring where maximum residue limits (MRLs) must be met. fao.org

The table below presents the performance metrics for the UAE-QuEChERS-dSPE method for N-methylcarbamates in pork tissues.

ParameterValue Range
Recovery68.6% - 119%
Method LOD0.1 - 2 µg/kg
Method LOQ0.4 - 6 µg/kg
Intra-day & Inter-day Variation (RSD)<12%

Derivatization Strategies for Enhanced Detection

The analysis of N-methylcarbamates by gas chromatography (GC) is often challenging due to their thermal instability and low volatility. Derivatization is a crucial sample preparation step that chemically modifies the carbamates into more stable and volatile compounds, making them amenable to GC analysis and improving detector response. gcms.cz

Several derivatization strategies have been developed. One common approach is alkylation. gcms.cz This can be performed using "flash alkylation" in the GC injection port with reagents like MethElute, which contains a methylating agent. scispec.co.th This technique allows for the simultaneous methylation of carbamates as they are introduced into the GC system. scispec.co.th Another method involves reaction with 9-xanthydrol, which derivatizes both methylcarbamate and ethylcarbamate directly in the sample matrix. nih.govresearchgate.net This reaction can be optimized by adjusting parameters such as reagent concentration, acid concentration, reaction time, and temperature to achieve high sensitivity. nih.govresearchgate.net

Toxicological Mechanisms and Biological Interactions of Methylated Carbamate Compounds

Mechanisms of Cholinesterase Inhibition

The primary mechanism of toxicity for N-methylcarbamate compounds, including methyl methylcarbamate, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Binding Dynamics and Enzyme Reactivation

The interaction between N-methylcarbamates and acetylcholinesterase involves the carbamylation of a serine hydroxyl group within the active site of the enzyme. This process is analogous to the reaction with the natural substrate, acetylcholine. However, the resulting carbamylated enzyme is significantly more stable than the acetylated enzyme, leading to a temporary blockage of the enzyme's activity.

The inhibition of acetylcholinesterase by N-methylcarbamates is a reversible process. The carbamyl-enzyme complex can undergo spontaneous hydrolysis, which regenerates the active enzyme. This process is known as decarbamylation. The rate of decarbamylation is a key factor in the duration and severity of toxic effects. Generally, the decarbamylation of cholinesterase is more rapid than the dephosphorylation that occurs with organophosphate pesticides, leading to a shorter duration of action for N-methylcarbamates. oup.com

Comparative Cholinesterase Inhibition Across Species

The toxic effects of N-methylcarbamates can vary significantly across different species. These variations can be attributed to differences in the rates of metabolism, detoxification, and excretion of the compound, as well as potential differences in the sensitivity of acetylcholinesterase to inhibition.

For instance, studies on other N-methylcarbamate pesticides have demonstrated species-specific differences in toxicity. A comparative study of seven N-methylcarbamate pesticides in rats showed variations in the dose-response profiles for cholinesterase inhibition and neurobehavioral effects. oup.comnih.gov Another study highlighted age-related differences in sensitivity to carbaryl (B1668338) and carbofuran (B1668357) in rats, with younger animals showing greater effects. nih.govoup.com Furthermore, a comparative in vitro metabolic study of certain pesticidal phenyl N-methylcarbamates in liver preparations from humans, rats, and dogs revealed wide interspecies variation in metabolism. llu.edu

While these studies underscore the principle of species-specific toxicity for N-methylcarbamates, specific comparative studies on the cholinesterase inhibitory effects of this compound across different species are not available in the current body of scientific literature. Such studies would be necessary to determine the relative sensitivity of various organisms to this specific compound.

Cellular and Molecular Toxicology

Effects on Membrane Architecture and Integrity

The cellular membrane is a potential target for toxic compounds. Alterations in membrane structure and integrity can disrupt cellular function and lead to cell death. Research on a synthetic analogue of methyl isocyanate (MIC), N-succinimidyl N-methylcarbamate (NSNM), has provided some insights into the potential effects of related compounds on bacterial cell membranes. In vitro exposure of Escherichia coli to NSNM was found to affect the growth curve and induce changes in cell morphology. researchgate.net Molecular docking studies suggested that MIC and NSNM could interact with outer membrane proteins of E. coli, potentially leading to membrane damage and cell death. researchgate.net

However, it is crucial to note that this research was conducted on a structural analogue and on a bacterial model system. There is currently no direct scientific evidence available to describe the specific effects of this compound on the membrane architecture and integrity of mammalian cells.

Interactions with Cellular Proteins and Macromolecules

Methylated carbamates have the potential to interact with various cellular proteins and macromolecules beyond their primary target, acetylcholinesterase. Such interactions could lead to a range of toxic effects. The formation of protein adducts, where a chemical compound covalently binds to a protein, is one possible mechanism of toxicity. mdpi.com

While the general potential for such interactions exists for reactive chemical species, specific studies identifying protein adducts or detailing the interactions of this compound with other cellular proteins and macromolecules are not present in the available scientific literature.

Metabolic Alterations Induced by Methyl Carbamates

The metabolism of xenobiotics, including methylated carbamates, can significantly influence their toxicity. Metabolic processes can either detoxify the compound or, in some cases, lead to the formation of more toxic metabolites.

Studies on other N-methylcarbamate insecticides have provided insights into their metabolic pathways. For example, the metabolism of methomyl (B1676398) in mice has been shown to disrupt hepatic xenobiotic and intermediary metabolism, leading to effects on lipid and carbohydrate metabolism. nih.gov The metabolism of other N-methylcarbamates, such as Zectran and Mesurol, has been shown to proceed primarily through non-hydrolytic pathways involving oxidative enzymes. llu.edu Furthermore, the metabolism of carbofuran in plants has been shown to involve a variety of reactions, including hydroxylation and glucosidation.

While these studies provide a general framework for the metabolism of N-methylcarbamates, specific research detailing the metabolic pathways and alterations induced by this compound is very limited. A comprehensive understanding of its metabolic fate would be essential for a complete toxicological assessment.

Impact on Lipid and Carbohydrate Metabolism

The impact of this compound on lipid and carbohydrate metabolism is an area where direct research is limited. However, studies on structurally related N-methyl carbamate (B1207046) insecticides, such as methomyl, provide insights into the potential metabolic disruptions. Research on methomyl has demonstrated its capacity to alter both lipid and carbohydrate homeostasis.

In animal studies, exposure to methomyl has been associated with disruptions in lipid metabolism. Key findings have indicated an increase in hepatic steatosis, which is characterized by an abnormal accumulation of fats within the liver. Conversely, a decrease in plasma low-density lipoprotein (LDL) cholesterol has also been observed. These alterations suggest that N-methyl carbamates can interfere with the physiological processes governing lipid transport and storage.

With regard to carbohydrate metabolism, exposure to methomyl has been shown to affect glucose regulation. Studies have reported a decrease in fasting blood glucose levels and a reduction in the area under the curve during glucose tolerance tests, indicating an altered response to glucose challenges. Furthermore, a decrease in hepatic glycogen (B147801) stores has been noted, suggesting an impact on the storage of glucose in the liver. These findings point towards a potential for N-methyl carbamates to disrupt key pathways in carbohydrate metabolism.

Table 1: Effects of a Representative N-Methyl Carbamate (Methomyl) on Metabolic Parameters

ParameterObserved EffectImplication
Lipid Metabolism
Hepatic SteatosisIncreasedDisruption of fat metabolism in the liver
Plasma LDL CholesterolDecreasedAlteration in lipid transport
Carbohydrate Metabolism
Fasting Blood GlucoseDecreasedImpact on glucose homeostasis
Glucose ToleranceAltered (reduced AUC)Impaired response to glucose challenge
Hepatic GlycogenDecreasedReduced glucose storage capacity in the liver

It is important to note that these findings are based on studies of methomyl, and further research is required to determine the specific effects of this compound on lipid and carbohydrate metabolism.

Oxidative Stress Responses

The cellular response to chemical exposure often involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This state of imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates can result in damage to cells, proteins, and DNA.

Currently, there is a lack of direct research specifically investigating the oxidative stress responses induced by this compound. However, studies on other N-methyl carbamate compounds, such as methomyl, have provided some initial insights. In one particular study, it was observed that methomyl did not lead to an increase in oxidative stress within the liver. This suggests that, at least for this specific related compound, significant induction of hepatic oxidative stress may not be a primary toxicological mechanism.

It is crucial to acknowledge the limitations of extrapolating these findings directly to this compound. The potential for a chemical to induce oxidative stress is influenced by its specific molecular structure and metabolic pathways. Therefore, without direct experimental evidence, the capacity of this compound to elicit oxidative stress responses remains an area requiring further investigation.

Comparative Metabolism and Disposition Studies

The metabolism and disposition of xenobiotics, including methylated carbamate compounds, can vary significantly between species. These differences can have profound implications for the toxicological profile of a compound.

Species-Dependent Variations in Metabolism and Clearance

Studies comparing the metabolism and clearance of methyl carbamate in different species have revealed significant variations. For instance, a comparative study between F344 rats and B6C3F1 mice demonstrated that mice metabolize and clear methyl carbamate much more rapidly than rats chemos.de.

In mice, the primary route of clearance was found to be metabolism to carbon dioxide (CO2), which was then eliminated through exhaled air. This pathway accounted for the elimination of approximately 70% of the administered dose within 48 hours chemos.de. In contrast, rats eliminated a significantly smaller portion of the dose as CO2, around 18% in the same timeframe chemos.de. This lesser ability of rats to metabolize and clear methyl carbamate via this pathway leads to a greater bioaccumulation of the compound upon repeated exposure chemos.de.

Table 2: Species-Dependent Clearance of Methyl Carbamate (48 hours post-administration)

SpeciesPrimary Clearance RoutePercentage of Dose Eliminated
MouseMetabolism to CO2 (exhaled)~70% chemos.de
RatMetabolism to CO2 (exhaled)~18% chemos.de
RatUrinary Excretion~18% chemos.de

Biotransformation Pathways and Metabolite Identification

The biotransformation of N-methyl carbamates is primarily carried out by enzymatic hydrolysis in the liver ucanr.eduepa.gov. This process involves the cleavage of the carbamate ester bond. In the case of this compound, this hydrolysis would be expected to yield methanol (B129727) and methylcarbamic acid. Methylcarbamic acid is unstable and is anticipated to spontaneously decompose to methylamine (B109427) and carbon dioxide.

A study on the metabolism of methyl carbamate in rats and mice identified carbon dioxide as a significant metabolite, particularly in mice where it represented the major route of elimination chemos.de. The parent compound, methyl carbamate, was found to be the predominant substance excreted in the urine of both rats and mice, accounting for approximately 90% of the urinary radioactivity chemos.de. This suggests that a significant portion of the compound is excreted unchanged. Beyond the parent compound and CO2, specific metabolites of this compound have not been extensively detailed in the available literature.

Excretion Pathways and Bioaccumulation Potential

The primary routes of excretion for N-methyl carbamates and their metabolites are through the kidneys into the urine and via the liver into the feces ucanr.eduepa.gov. For methyl carbamate, urinary excretion is a significant pathway, with about 18% of the dose being eliminated in the urine of rats within 48 hours chemos.de. Fecal excretion, however, appears to be a minor route, with less than 4% of the dose being excreted in the feces of both rats and mice chemos.de.

The bioaccumulation potential of methyl carbamate is directly linked to the species-specific rate of metabolism and clearance. The slower clearance observed in rats leads to the bioaccumulation of the compound with repeated exposure chemos.de. In contrast, the rapid metabolism and elimination in mice suggest a lower potential for bioaccumulation in this species chemos.de.

Environmental Toxicology and Ecological Impact

The environmental fate and ecological impact of this compound are not extensively documented in dedicated studies. However, information can be inferred from data on N-methyl carbamates as a class of compounds and from available safety data for methyl carbamate.

N-methyl carbamate insecticides are generally characterized by relatively low environmental persistence due to factors such as photodegradation and microbial degradation in soil and water nih.gov. The persistence of these compounds can be influenced by environmental conditions such as soil type, temperature, and pH. For instance, the degradation of carbamates in soil is often facilitated by microbial activity, with the rate of degradation being slower in dry or cold conditions.

A safety data sheet for methyl carbamate indicates that it is not classified as hazardous to the aquatic environment chemos.de. However, the same source also states that data on its persistence, bioaccumulative potential, and mobility in soil are not available chemos.de. This lack of specific data makes it challenging to fully assess its long-term ecological risk.

The primary mode of action of many N-methyl carbamate insecticides is the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in both insects and other animals. This can lead to toxicity in non-target organisms, including birds, fish, and aquatic invertebrates frontiersin.org. The extent of this impact depends on the specific toxicity of the compound and the level of environmental exposure.

Advanced Toxicological Assessment Methodologies

To assess the potential toxicity of N-methyl carbamates, including this compound, researchers are increasingly turning to advanced in vitro and in silico methodologies. These approaches offer alternatives to traditional animal testing, providing valuable data on cellular and molecular mechanisms of toxicity.

In vitro studies utilize cultured cells to investigate the cytotoxic and genotoxic effects of chemical compounds. For instance, studies on N-methylcarbamate insecticides have used Chinese hamster V79 cells to assess cytotoxicity and mutagenicity. nih.gov Such studies have revealed that while the parent N-methylcarbamates may not be mutagenic, their N-nitroso derivatives can exhibit significant mutagenic potential. nih.gov In vitro assays can also evaluate other toxicological endpoints, such as the inhibition of gap junctional intercellular communication. nih.gov One study on methylcarbamate showed it caused DNA damage in L5178Y cells in a single-cell gel/comet assay but did not induce mutations in the Ames test or increase micronuclei in CHO cells. scispace.com

In silico toxicology employs computational models to predict the toxicity of chemicals based on their structure. ceon.rsjapsonline.com Software programs like DEREK (Deductive Estimation of Risk from Existing Knowledge) and TOPKAT (Toxicity Prediction by Komputer Assisted Technology) use knowledge-based systems and quantitative structure-toxicity relationship (QSTR) models to assess various toxicological endpoints, including mutagenicity, carcinogenicity, and developmental toxicity. epa.govceon.rsjapsonline.comresearchgate.net These tools analyze the molecular structure of a compound to identify structural alerts associated with toxicity and to predict toxicological outcomes. researchgate.neteuropa.eu

Table 3: Examples of In Vitro and In Silico Toxicological Assessment Methods

MethodTypeEndpoint AssessedExample Application for N-Methyl Carbamates
Ames Test In VitroMutagenicity (gene mutation)Investigating the mutagenic potential of methylcarbamate. scispace.com
Micronucleus Assay In VitroGenotoxicity (chromosomal damage)Assessing the ability of methylcarbamate to induce micronuclei in CHO cells. scispace.com
Comet Assay In VitroGenotoxicity (DNA damage)Detecting DNA strand breaks in cells exposed to methylcarbamate. scispace.com
DEREK In SilicoVarious toxicities (e.g., mutagenicity, carcinogenicity)Predicting the toxicological profile of a compound based on its chemical structure. ceon.rseuropa.eu
TOPKAT In SilicoVarious toxicities (e.g., oral LD50, carcinogenicity)Estimating the acute and chronic toxicity of a chemical using QSTR models. ceon.rsjapsonline.comresearchgate.net

Computational modeling plays a crucial role in modern toxicology for predicting the potential adverse effects of chemicals like this compound. These models provide a means to estimate toxicity, understand mechanisms of action, and reduce the reliance on animal testing.

One prominent computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. mdpi.com For carbamates, QSAR models have been developed to predict their acute toxicity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical's properties, to predict toxicological endpoints. The accuracy and predictive power of QSAR models are continually being improved through advanced statistical methods and larger datasets. nih.gov

Another powerful computational tool is Physiologically Based Pharmacokinetic (PBPK) modeling. PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. researchgate.net For N-methyl carbamates, PBPK models have been developed to estimate the internal dose of the chemical and its metabolites in various tissues. nih.govepa.gov By integrating pharmacodynamic (PD) components, these models can also predict the time course of toxic effects, such as the inhibition of acetylcholinesterase. nih.govscispace.com PBPK/PD models are valuable for extrapolating toxicity data between different species and exposure scenarios. researchgate.net

Table 4: Types of Computational Models for Toxicity Prediction

Model TypeDescriptionApplication for Carbamates
QSAR Predicts toxicity based on chemical structure-activity relationships.Predicting acute toxicity of various carbamate pesticides. nih.gov
PBPK/PD Simulates the ADME and toxic effects of a chemical in the body.Estimating acetylcholinesterase inhibition by N-methyl carbamates. nih.govepa.govscispace.com

N-methyl carbamates, as a class of pesticides, share a common mechanism of toxicity, which is the inhibition of the enzyme acetylcholinesterase. epa.gov This shared mechanism necessitates a cumulative risk assessment to evaluate the combined risk from simultaneous exposure to multiple N-methyl carbamate compounds. epa.govfederalregister.gov Regulatory agencies like the U.S. Environmental Protection Agency (EPA) have developed specific methodologies for this purpose. epa.govfederalregister.gov

A key methodology used in the cumulative risk assessment of N-methyl carbamates is the Relative Potency Factor (RPF) approach. floridadep.govepa.gov The RPF method compares the toxicity of different chemicals within a common mechanism group to that of an "index chemical." epa.govfloridadep.gov An RPF is calculated for each N-methyl carbamate by dividing the toxic potency of the index chemical by the toxic potency of the specific carbamate. floridadep.gov These RPFs are then used to convert the exposure levels of each individual carbamate into "index chemical equivalents." The total risk is then assessed based on the sum of these equivalent exposures. epa.gov

Table 5: Key Components of Cumulative Risk Assessment for N-Methyl Carbamates

ComponentDescriptionPurpose
Common Mechanism Group A group of chemicals that cause the same toxic effect through a similar mechanism.To identify chemicals that should be assessed together.
Relative Potency Factor (RPF) A factor that relates the toxicity of a chemical to that of an index chemical.To standardize the toxicity of different chemicals for combined risk assessment. epa.gov
Index Chemical A well-characterized chemical chosen as a reference for a common mechanism group.To provide a basis for comparing the potencies of other chemicals in the group. epa.gov
Probabilistic Modeling The use of statistical distributions to model variability and uncertainty.To provide a more realistic and comprehensive assessment of risk across a population. nih.govnih.govhh-ra.orgresearchgate.net
Exposure Assessment The evaluation of exposure from multiple sources and pathways.To determine the total amount of a chemical or group of chemicals to which a population is exposed. epa.gov

Applications and Advanced Materials Research Involving Methylated Carbamate Structures

Role in Pharmaceutical Synthesis and Drug Design

The carbamate (B1207046) group is a crucial structural component in a multitude of approved drugs and prodrugs. acs.orgcancer.gov Its prevalence in medicinal chemistry stems from its high chemical and proteolytic stability, its ability to permeate cell membranes, and its function as a peptide bond surrogate. acs.orgnih.gov These characteristics have been leveraged in drug design to enhance the efficacy and pharmacokinetic properties of therapeutic agents. nih.gov

Organic carbamates are key elements in many therapeutic agents. nih.gov For instance, the antiepileptic drug Felbamate is an alkyl carbamate derivative. acs.org The HIV-1 protease inhibitor Ritonavir also incorporates a carbamate functionality. researchgate.net The carbamate moiety can play a direct role in the drug-target interaction or improve the biological activity of the parent molecule. nih.gov In prodrugs, carbamates are often used to protect a drug from first-pass metabolism, thereby increasing its bioavailability. nih.govnih.gov

The versatility of the carbamate group allows for the modulation of a compound's biological and pharmacokinetic properties by varying the substituents on its oxygen and nitrogen termini. nih.gov This adaptability has made carbamate derivatives a significant area of focus in modern drug discovery. nih.govnih.gov

Drug NameTherapeutic AreaRole of Carbamate Structure
FelbamateAntiepilepticActive alkyl carbamate derivative acs.org
RitonavirHIV-1 Protease InhibitorContains a carbamate functionality contributing to stability researchgate.net
CenobamateAntiepileptic (Partial-onset seizures)Recently FDA-approved compound with a carbamate moiety nih.gov
CapecitabineAnticancerAn orally administered carbamate prodrug of 5-fluorouracil (B62378) acs.org

Utilisation as Protecting Groups in Organic Synthesis

In the intricate processes of multi-step organic synthesis, protecting reactive functional groups is paramount. The methyl carbamate group is a commonly employed protecting group for amines. chemistrytalk.org Carbamates, in general, are favored for this role due to their ability to be easily installed on a nitrogen atom, their inertness to a wide variety of reaction conditions, and their straightforward removal without affecting other sensitive functional groups like amides. masterorganicchemistry.com

The protection of an amine with a methyl carbamate involves the reaction of the primary amine with methyl chloroformate. chemistrytalk.org This protective group can later be removed by hydrolysis using a concentrated strong acid. chemistrytalk.org The addition of the carbamate group renders the nitrogen of the amine significantly less nucleophilic. masterorganicchemistry.com

Beyond the simple methyl carbamate, other carbamate-based protecting groups are widely used in peptide synthesis and other areas of organic chemistry. nih.gov Notable examples include:

tert-Butoxycarbonyl (Boc): A very common protecting group for amines. chemistrytalk.orgmasterorganicchemistry.com

Benzyloxycarbonyl (Cbz): Another popular choice, often used in peptide synthesis. nih.govmasterorganicchemistry.com

Allyloxycarbonyl (Alloc): A versatile protecting group. nih.gov

Fluorenylmethyloxycarbonyl (Fmoc): Frequently used in solid-phase peptide synthesis. masterorganicchemistry.com

A mild method for the deprotection of Cbz, Alloc, and methyl carbamate protected amines involves treatment with 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C. organic-chemistry.org

Precursors in Polymer Chemistry (e.g., Polyurethanes, Diisocyanates)

Methylated carbamates are significant precursors in the polymer industry, particularly in the synthesis of polyurethanes. nih.govwikipedia.orgnoaa.govgoogle.com Polyurethanes are a class of polymers whose repeating units are joined by carbamate (urethane) linkages. wikipedia.org

A non-phosgene route to producing isocyanates, the key monomers for polyurethanes, involves the thermal decomposition of carbamates. researchgate.netnih.govnih.gov For example, Methyl N-phenyl carbamate can be subjected to thermal or catalytic cracking to produce phenyl isocyanate. nih.govutwente.nl This process is considered a greener alternative to traditional methods that use highly toxic phosgene (B1210022). researchgate.netnih.gov

Furthermore, methyl carbamate serves as an intermediate in the production of other important polymer precursors. wikipedia.org For instance, dimethyl hexane-1,6-dicarbamate (HDC), a vital intermediate for the non-phosgene production of hexamethylene-diisocyanate (HDI), can be synthesized through the carbonylation of 1,6-hexanediamine (B7767898) using methyl carbamate as a carbonyl source. acs.org The thermal decomposition of 1,6-hexamethylene dicarbamate yields 1,6-hexamethylene diisocyanate. google.com

Carbamate PrecursorResulting Polymer/MonomerSignificance
Methyl N-phenyl carbamatePhenyl isocyanateKey monomer for polyurethanes via a phosgene-free route nih.govutwente.nl
Dimethyl hexane-1,6-dicarbamate (HDC)Hexamethylene-diisocyanate (HDI)Intermediate in the non-phosgene synthesis of HDI acs.org
1,6-hexamethylene dicarbamate1,6-hexamethylene diisocyanateThermolysis provides a route to this diisocyanate google.com

Intermediate in Agrochemistry (Pesticides, Herbicides, Fungicides)

Carbamate derivatives are widely represented in the field of agrochemistry, serving as the active compounds in many pesticides, herbicides, and fungicides. acs.orgnih.govnih.govgoogle.com Methyl carbamate itself is used in the manufacture of insecticides. wikipedia.org

Many commercial carbamate insecticides are N-methyl carbamates. wikipedia.org These compounds function by reversibly inhibiting the enzyme acetylcholinesterase in insects, leading to their demise. wikipedia.orgarsdcollege.ac.in This mode of action is similar to that of organophosphate pesticides, although the inhibition by carbamates is typically reversible and of shorter duration. wikipedia.orgarsdcollege.ac.in

Examples of N-methyl carbamate insecticides include:

Carbaryl (B1668338): One of the first commercially successful carbamate insecticides. wikipedia.orgarsdcollege.ac.in

Carbofuran (B1668357): A broad-spectrum insecticide. wikipedia.orgarsdcollege.ac.in

Methomyl (B1676398) wikipedia.org

Aldicarb wikipedia.org

Propoxur (B1679652)

In addition to insecticides, carbamate structures are found in fungicides and herbicides. nih.govgoogle.com For example, novel carbamate derivatives have been synthesized and evaluated for their fungicidal activity against pathogens like Sclerotinia sclerotiorum. tandfonline.com The development of carbamate fungicides is considered a promising avenue for creating green and environmentally friendly pesticides due to their rapid degradation in the environment. nih.gov

Methyl Carbamate as a Carbonyl Source in Organic Transformations

Methyl carbamate can serve as an economical and effective carbonyl donor in certain organic reactions. organic-chemistry.org A notable example is its use in the synthesis of dimethyl hexane-1,6-dicarbamate (HDC), an important intermediate for the production of hexamethylene-diisocyanate (HDI). acs.org In this process, methyl carbamate provides the carbonyl group for the carbonylation of 1,6-hexanediamine. acs.org

The use of methyl carbamate as a carbonyl source is part of a broader effort to develop greener and more atom-economical synthetic routes, avoiding hazardous reagents like phosgene. researchgate.net Research has also explored tin-catalyzed transcarbamoylation reactions where methyl carbamate acts as a carbamoyl (B1232498) donor to alcohols, demonstrating broad functional group tolerance. organic-chemistry.org

Formation in Astrochemical Environments

Recent studies in astrochemistry have explored the potential formation of methyl carbamate in interstellar environments. It is considered an isomer of the amino acid glycine (B1666218) and, according to quantum chemical analyses, is the more stable of the two. arxiv.org This has led to the hypothesis that methyl carbamate might have a higher chance of existing in the interstellar medium (ISM) than glycine, which has not yet been definitively detected. arxiv.org

Astrochemical modeling has been conducted to understand the formation of methyl carbamate under conditions similar to those found in hot corinos, which are warm, dense regions around low-mass protostars where large complex organic molecules are thought to be produced. arxiv.org Observational data from telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) have been examined for spectral signatures of methyl carbamate in these regions. While a definitive detection has not been confirmed, the modeling results are consistent with the observational upper limits of its abundance, suggesting the proposed formation mechanisms may be valid. arxiv.org

Q & A

Q. What are the established synthetic methodologies for methyl methylcarbamate, and what factors influence reaction efficiency?

this compound is synthesized via the reaction of methylamine with methyl chloroformate in anhydrous solvents (e.g., diethyl ether) under controlled temperatures (0–5°C) to prevent side reactions. A base such as potassium carbonate is used to deprotonate methylamine, enhancing nucleophilic attack on the carbonyl carbon. Yield optimization requires precise stoichiometric ratios (1:1.05 amine to chloroformate) and inert atmospheric conditions. Post-synthesis purification via vacuum distillation or recrystallization from ethanol ensures purity (>95%) .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (CDCl₃) shows peaks at δ 2.85 (s, 3H, N–CH₃) and δ 3.70 (s, 3H, O–CH₃) .
  • IR spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carbonyl (C=O) stretch .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220 nm) assess purity, comparing retention times to standards . Mass spectrometry (e.g., ESI-MS m/z 119 [M+H]⁺) resolves structural ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on GHS classification (EC No 1272/2008), this compound requires:

  • Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation.
  • Storage in airtight containers away from moisture and heat. Emergency protocols include immediate rinsing for spills and consultation with safety data sheets (SDS) for disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for biological activity?

SAR studies involve systematic structural modifications (e.g., halogenation at the phenyl ring or alkyl chain variation) followed by in vitro bioassays (e.g., enzyme inhibition). For example:

  • Analog comparison : 4-Chlorobenzyl methylcarbamate (CAS 2797-37-7) exhibits enhanced insecticidal activity compared to non-halogenated analogs due to increased electrophilicity .
  • Assay design : Use standardized IC50/EC50 measurements with positive/negative controls to quantify potency .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature), compound purity, or cell line specificity. Mitigation strategies include:

  • Replicating experiments under standardized protocols.
  • Validating purity via HPLC and elemental analysis.
  • Cross-referencing metadata (e.g., solvent used, incubation time) to identify confounding factors .

Q. What methodologies are recommended for studying the environmental degradation of this compound?

  • Hydrolysis studies : Monitor degradation kinetics under varying pH and temperature conditions using LC-MS to detect breakdown products.
  • Soil mobility assays : Evaluate adsorption coefficients (Kd) via batch equilibrium experiments.
  • Microbial degradation : Use soil slurry systems with LC-MS/MS to quantify metabolite formation. Note that ecological toxicity data for carbamates are often limited, requiring extrapolation from structurally similar compounds .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Validation parameters per ICH guidelines include:

  • Linearity : R² ≥ 0.99 over a concentration range (e.g., 1–100 µg/mL).
  • Accuracy/Precision : ≤5% RSD for intra-/inter-day assays.
  • Limit of detection (LOD) : Determined via signal-to-noise ratio (S/N ≥ 3).
  • Matrix effects : Assess recovery rates (85–115%) in biological or environmental samples using spiked controls .

Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?

  • PubChem : Access computed properties (e.g., LogP, polar surface area) for analogs like methyl N-[(1-thiophen-3-ylcyclopentyl)methyl]carbamate .
  • QSAR models : Use software like MOE or Schrodinger to predict bioavailability and toxicity.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for further functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.